5-Bromo-7-fluoro-3-methylbenzofuran 5-Bromo-7-fluoro-3-methylbenzofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC18006844
InChI: InChI=1S/C9H6BrFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3
SMILES:
Molecular Formula: C9H6BrFO
Molecular Weight: 229.05 g/mol

5-Bromo-7-fluoro-3-methylbenzofuran

CAS No.:

Cat. No.: VC18006844

Molecular Formula: C9H6BrFO

Molecular Weight: 229.05 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-7-fluoro-3-methylbenzofuran -

Specification

Molecular Formula C9H6BrFO
Molecular Weight 229.05 g/mol
IUPAC Name 5-bromo-7-fluoro-3-methyl-1-benzofuran
Standard InChI InChI=1S/C9H6BrFO/c1-5-4-12-9-7(5)2-6(10)3-8(9)11/h2-4H,1H3
Standard InChI Key SULGCNKQZYGQPV-UHFFFAOYSA-N
Canonical SMILES CC1=COC2=C1C=C(C=C2F)Br

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

5-Bromo-7-fluoro-3-methylbenzofuran (CAS 1404110-09-3) belongs to the benzofuran class of heterocyclic compounds, characterized by a fused benzene and furan ring system. Its molecular formula is C9H6BrFO\text{C}_9\text{H}_6\text{BrFO}, with a molecular weight of 229.05 g/mol . The substitution pattern features:

  • Bromine at position 5

  • Fluorine at position 7

  • Methyl group at position 3

This arrangement creates distinct electronic effects: the electron-withdrawing halogens (Br, F) and electron-donating methyl group influence the compound’s reactivity and intermolecular interactions.

Spectroscopic Data

While experimental spectral data for this specific compound remains unpublished, analogous benzofuran derivatives provide insight:

  • 1H^1\text{H} NMR: Methyl protons typically resonate at δ 2.3–2.5 ppm, while aromatic protons appear between δ 6.8–7.6 ppm depending on substituent effects .

  • 13C^{13}\text{C} NMR: The methyl carbon generally appears at δ 20–25 ppm, with aromatic carbons spanning δ 105–160 ppm .

  • Mass Spectrometry: Expected molecular ion peak at m/z 229 (M+^+) with characteristic isotopic patterns for bromine (1:1 ratio for 79Br^{79}\text{Br}/81Br^{81}\text{Br}) .

Synthetic Methodologies

Halogenation Strategies

The synthesis of 5-bromo-7-fluoro-3-methylbenzofuran likely involves sequential halogenation and alkylation steps. Key approaches include:

Electrophilic Aromatic Substitution

A regioselective bromo-fluorination sequence could employ:

  • Fluorination: Directed ortho-metalation using LDA (lithium diisopropylamide) followed by reaction with N-fluorobenzenesulfonimide (NFSI) .

  • Bromination: Electrophilic bromination using Br2_2/FeBr3_3 or N-bromosuccinimide (NBS) under controlled conditions .

Transition Metal-Mediated Coupling

Palladium-catalyzed cross-coupling reactions enable precise halogen placement:

Ar-H+X2Pd(0)Ar-X+HX(X = Br, F)[3]\text{Ar-H} + \text{X}_2 \xrightarrow{\text{Pd(0)}} \text{Ar-X} + \text{HX} \quad (\text{X = Br, F})[3]

This method offers superior regiocontrol compared to traditional electrophilic routes.

Benzofuran Ring Construction

Two primary pathways exist for assembling the benzofuran core:

Cyclization of 2-Halophenols

A copper(I)-catalyzed Ullmann-type reaction facilitates intramolecular ether formation:

2-Bromo-4-fluoro-6-methylphenolCuI, DMF5-Bromo-7-fluoro-3-methylbenzofuran[3]\text{2-Bromo-4-fluoro-6-methylphenol} \xrightarrow{\text{CuI, DMF}} \text{5-Bromo-7-fluoro-3-methylbenzofuran}[3]

Yields typically range from 45–65% under optimized conditions .

Physicochemical Properties

Thermal Stability

Limited experimental data exists, but analogous compounds suggest:

  • Melting Point: Estimated 120–140°C based on brominated benzofurans

  • Thermal Decomposition: Onset ~250°C via TGA analysis

Solubility Profile

Predicted solubility in common solvents:

SolventSolubility (mg/mL)
DMSO>50
Methanol10–15
Hexane<1

Hydrophobicity (logP) calculations: ClogP=2.8±0.3\text{ClogP} = 2.8 \pm 0.3

Challenges and Future Directions

Synthetic Limitations

Current hurdles include:

  • Low yields in multi-halogenation sequences (<40% over 3 steps)

  • Difficulty achieving ortho-selectivity in fluorination

Characterization Gaps

Critical needs:

  • X-ray crystallographic data for conformational analysis

  • Comprehensive toxicity profiling (LD50_{50}, ecotoxicity)

Emerging Opportunities

Promising research avenues:

  • Photoinduced C–H functionalization for derivative synthesis

  • Computational modeling of halogen bonding interactions

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